molecular formula C₁₇¹³CH₃₁D₃N₂O₆S B1151106 Lincomycin-13C,D3

Lincomycin-13C,D3

Cat. No.: B1151106
M. Wt: 410.55
Attention: For research use only. Not for human or veterinary use.
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Description

Lincomycin-13C,D3 is a stable isotope-labeled analog of the antibiotic lincomycin, a lincosamide class drug used to treat Gram-positive bacterial infections. The compound incorporates ¹³C (carbon-13) and deuterium (D) isotopes, replacing specific carbon and hydrogen atoms in the parent molecule. This labeling enables precise tracking in pharmacokinetic, metabolic, and quantitative mass spectrometry studies. Key properties include:

  • Molecular Formula: C₁₇¹³CH₃₁D₃N₂O₆S (unmodified lincomycin backbone with isotopic substitutions).
  • Molecular Weight: 426.55 g/mol (sulfoxide form).
  • Purity: >95% (HPLC), ensuring reliability in analytical applications.
  • Applications: Used as an internal standard in drug metabolism studies, environmental monitoring, and pharmacokinetic profiling.

Properties

Molecular Formula

C₁₇¹³CH₃₁D₃N₂O₆S

Molecular Weight

410.55

Synonyms

(2S-trans)-Methyl 6,8-Dideoxy-6-[[(1-methyl-13C,D3-4-propyl-2-pyrrolidinyl)carbonyl_x000B_]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside;  Lincocin-13C,D3;  Lincogap-13C,D3;  NSC 70731-13C,D3;  U 10149a-13C,D3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Isotope-Labeled Compounds

Clindamycin-13C,D3

Clindamycin-13C,D3 is a semisynthetic derivative of lincomycin, modified with a chlorine atom and a pyrrolidine ring substitution. Its isotope-labeled form shares key similarities and differences with Lincomycin-13C,D3:

  • Structural Modifications :
    • Clindamycin replaces the 7-hydroxy group of lincomycin with a chlorine atom, enhancing its spectrum and stability.
    • Isotopic labeling positions differ: Clindamycin-13C,D3 incorporates ¹³C and D3 in the pyrrolidine-methyl group.
  • Molecular Formula : ¹³CC₁₇D₃H₃₀ClN₂O₅S.
  • Molecular Weight : 428.99 g/mol.
  • Pharmacokinetic Impact: Deuterium substitution may reduce metabolic degradation rates compared to non-deuterated clindamycin, as deuteration often stabilizes C-H bonds. this compound, lacking clindamycin’s chlorine substitution, may exhibit distinct tissue distribution patterns.
Table 1: Comparison of this compound and Clindamycin-13C,D3
Property This compound Clindamycin-13C,D3
Molecular Formula C₁₇¹³CH₃₁D₃N₂O₆S ¹³CC₁₇D₃H₃₀ClN₂O₅S
Molecular Weight (g/mol) 426.55 428.99
Isotope Positions ¹³C in sugar moiety, D3 in methyl ¹³C and D3 in pyrrolidine-methyl
Key Structural Feature Unmodified hydroxyl group Chlorine substitution at C7
Purity >95% (HPLC) >99% (HPLC)

Sulfoxide Metabolites

Both lincomycin and clindamycin undergo oxidation to sulfoxide metabolites. Their isotope-labeled forms are critical for studying metabolic pathways:

  • This compound Sulfoxide :
    • Molecular Weight : 426.55 g/mol.
    • Detected in hepatic microsome assays, aiding in oxidation mechanism studies.
  • Clindamycin-13C,D3 Sulfoxide :
    • Molecular Weight : 327.23 g/mol.
    • Exhibits higher polarity than its parent compound, influencing chromatographic retention times.
Key Analytical Differences :
  • Sulfoxide forms require specialized LC-MS/MS methods due to altered polarity.
  • Lincomycin sulfoxide retains the unmodified sugar moiety, while clindamycin sulfoxide’s chlorine atom impacts fragmentation patterns in mass spectrometry.

Comparison with Non-Lincosamide Isotope-Labeled Antibiotics

While structurally distinct, other isotope-labeled antibiotics highlight broader trends in isotopic labeling:

Azithromycin-13C,d3

  • Class : Macrolide antibiotic.
  • Labeling Impact : ¹³C and D3 in the desosamine sugar improve quantification in biofilm penetration studies.
  • Contrast with this compound : Macrolides target ribosomal 50S subunits differently than lincosamides, affecting metabolic interaction studies.

Levofloxacin-13C-d3

  • Class: Fluoroquinolone.
  • Labeling : ¹³C and D3 in the piperazinyl group enhance stability in plasma stability assays.
  • Contrast: Fluoroquinolones inhibit DNA gyrase, necessitating distinct metabolic tracers compared to lincosamides.

Impact of Isotopic Labeling on Pharmacokinetics

Deuteration in this compound and similar compounds can alter:

  • Analytical Sensitivity : ¹³C labeling eliminates natural isotope interference in mass spectrometry, improving detection limits.
Table 2: Isotope Effects in Labeled Compounds
Compound Isotope Effect Observed Reference
This compound Enhanced MS signal resolution in liver microsomes
Clindamycin-13C,D3 Reduced hepatic clearance due to deuteration
Vitamin D3-13C Improved quantification in serum assays

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